

Sanggenon W CAS number and molecular weight

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Compound of Interest				
Compound Name:	Sanggenon W			
Cat. No.:	B12366033	Get Quote		

Sanggenon W: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activities, signaling pathways, and detailed experimental protocols for **Sanggenon W** are not readily available in the current body of scientific literature. This technical guide, therefore, provides key molecular identifiers for **Sanggenon W** and presents in-depth experimental data and pathway analysis for the closely related and well-studied analogues, Sanggenon A and Sanggenon C. This information is intended to serve as a valuable proxy and guide for potential research on **Sanggenon W**, given the structural similarities within the sanggenon family of flavonoids.

Core Molecular Identifiers

A summary of the fundamental molecular data for **Sanggenon W** is presented below.

Compound	CAS Number	Molecular Weight (g/mol)
Sanggenon W	2226467-12-3[1]	422.47[1]

Quantitative Data for Sanggenon Analogues

The following table summarizes key quantitative findings for the biological activities of Sanggenon A and Sanggenon C, providing insights into their potential therapeutic efficacy.



Compound	Assay	Cell Line	Result
Sanggenon A	Nitric Oxide (NO) Production Inhibition	BV2 and RAW264.7	Significant inhibition of LPS-induced NO production[1][2]
Sanggenon C	Cell Proliferation Inhibition	LoVo, HT-29, SW480	Dose and time- dependent inhibition[3][4]
Sanggenon C	Apoptosis Induction	HT-29	Induction of apoptosis at 10, 20, and 40 µM concentrations[3][4]

Experimental Protocols

Detailed methodologies for key experiments performed with Sanggenon A and Sanggenon C are provided below. These protocols can serve as a foundation for designing experiments with **Sanggenon W**.

Anti-Inflammatory Activity of Sanggenon A in Macrophages

Objective: To determine the effect of Sanggenon A on lipopolysaccharide (LPS)-induced inflammatory responses in BV2 and RAW264.7 macrophage cell lines.

Methodology:

- Cell Culture: BV2 and RAW264.7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- LPS Stimulation: Cells were pre-treated with various concentrations of Sanggenon A for a specified period. Subsequently, inflammation was induced by treating the cells with 1 μg/mL of LPS for 24 hours.[1][2]
- Nitric Oxide (NO) Production Assay: The concentration of nitrite in the culture medium, an indicator of NO production, was measured using the Griess reagent.



• Western Blot Analysis: To assess the expression of key inflammatory proteins, cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and proteins of the NF-κB and Nrf2 pathways.[1][2]

Pro-Apoptotic Effects of Sanggenon C on Colon Cancer Cells

Objective: To investigate the molecular mechanisms underlying the anti-cancer effects of Sanggenon C in human colon cancer cell lines.

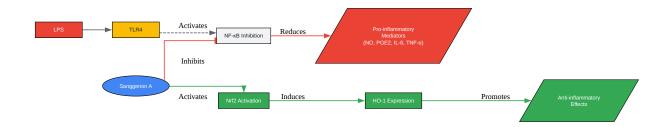
Methodology:

- Cell Culture: Human colon cancer cell lines (LoVo, HT-29, and SW480) were maintained in DMEM with 10% FBS and 1% antibiotics in a 5% CO₂ incubator at 37°C.[3][4]
- Cell Viability Assay: The effect of Sanggenon C on cell proliferation was determined using the Cell Counting Kit-8 (CCK-8) assay. Cells were treated with Sanggenon C at concentrations ranging from 0 to 80 μM for 24 hours.[4]
- Apoptosis Analysis: Apoptosis was quantified by flow cytometry after staining the cells with Annexin V-FITC and propidium iodide.
- Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
- Western Blot Analysis: The expression levels of proteins involved in the mitochondrial apoptosis pathway, such as Bcl-2 and Cytochrome C, were analyzed by western blotting.[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Sanggenon A and Sanggenon C, providing a visual representation of their mechanisms of action.

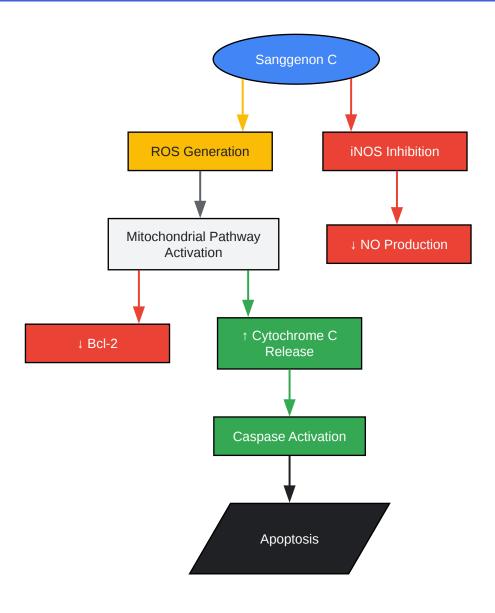




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Caption: Anti-inflammatory signaling pathway of Sanggenon A.





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Caption: Pro-apoptotic signaling pathway of Sanggenon C.

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References

 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC



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- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
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